3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications
Affinity and Binding Modes at Adenosine Receptors
A study by Szymańska et al. (2016) investigated a series of pyrimido- and pyrazinoxanthines, closely related to the chemical compound , for their affinity to adenosine receptors (ARs). One derivative, a 1,3-dibutyl variant, showed potent A1 AR antagonist properties, with selectivity over other AR subtypes. This implies potential applications in studying AR interactions and functions, which are relevant in various physiological processes and diseases (Szymańska et al., 2016).
Ionisation and Methylation Reactions
Rahat, Bergmann, and Tamir (1974) explored the ionisation and methylation reactions of Purine-6,8-diones, which share structural similarities with the specified compound. Their study contributes to the understanding of the chemical behavior of such compounds, potentially aiding in the synthesis and modification of related molecules (Rahat, Bergmann, & Tamir, 1974).
Structural and Synthetic Studies
Imo, Rybár, and Alföldi (1995) synthesized new [c,d]-fused purinediones, including variants structurally similar to the compound of interest. Their research provides insights into the synthetic pathways and structural characteristics of such molecules, which is valuable for developing new pharmaceuticals or research tools (Imo, Rybár, & Alföldi, 1995).
Purine Alkaloids from Marine Sources
Qi, Zhang, and Huang (2008) isolated new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa. Their findings contribute to the field of natural product chemistry, highlighting the diversity and potential applications of purine derivatives, including analogs similar to the compound , in pharmacology and biochemistry (Qi, Zhang, & Huang, 2008).
Molecular Modelling and Anticancer Activity
Hayallah (2017) focused on designing, molecular modeling, and synthesizing new purine-diones with potential anticancer activity. Such studies are crucial for developing novel therapeutic agents and understanding the molecular basis of their action, especially for compounds like 3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Hayallah, 2017).
Properties
IUPAC Name |
1-methyl-3-(2-methylpropyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15(2)14-26-19(27)17-18(23(3)21(26)28)22-20-24(11-7-12-25(17)20)13-10-16-8-5-4-6-9-16/h4-6,8-9,15H,7,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVCCZPCNJAWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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